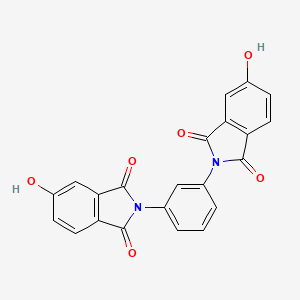
N'-(4-((6-Chloro-5-(1,1-dimethylethyl)-3-pyridazinyl)oxy)phenyl)-N,N-dimethylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(4-((6-Chloro-5-(1,1-dimethylethyl)-3-pyridazinyl)oxy)phenyl)-N,N-dimethylurea is a synthetic organic compound known for its unique chemical structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-((6-Chloro-5-(1,1-dimethylethyl)-3-pyridazinyl)oxy)phenyl)-N,N-dimethylurea typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyridazine ring: This can be achieved through the reaction of appropriate precursors under specific conditions.
Introduction of the chloro and tert-butyl groups: These groups are introduced through substitution reactions.
Coupling with the phenyl ring: This step involves the formation of an ether linkage between the pyridazine and phenyl rings.
Formation of the urea moiety: The final step involves the reaction of the intermediate with dimethylamine to form the urea group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification methods, and cost-effective reagents.
化学反応の分析
Types of Reactions
N’-(4-((6-Chloro-5-(1,1-dimethylethyl)-3-pyridazinyl)oxy)phenyl)-N,N-dimethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted urea compounds.
科学的研究の応用
N’-(4-((6-Chloro-5-(1,1-dimethylethyl)-3-pyridazinyl)oxy)phenyl)-N,N-dimethylurea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N’-(4-((6-Chloro-5-(1,1-dimethylethyl)-3-pyridazinyl)oxy)phenyl)-N,N-dimethylurea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N’-(4-((6-Chloro-5-(1,1-dimethylethyl)-3-pyridazinyl)oxy)phenyl)-N,N-diethylurea
- N’-(4-((6-Chloro-5-(1,1-dimethylethyl)-3-pyridazinyl)oxy)phenyl)-N,N-dipropylurea
Uniqueness
N’-(4-((6-Chloro-5-(1,1-dimethylethyl)-3-pyridazinyl)oxy)phenyl)-N,N-dimethylurea is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
107228-69-3 |
|---|---|
分子式 |
C17H21ClN4O2 |
分子量 |
348.8 g/mol |
IUPAC名 |
3-[4-(5-tert-butyl-6-chloropyridazin-3-yl)oxyphenyl]-1,1-dimethylurea |
InChI |
InChI=1S/C17H21ClN4O2/c1-17(2,3)13-10-14(20-21-15(13)18)24-12-8-6-11(7-9-12)19-16(23)22(4)5/h6-10H,1-5H3,(H,19,23) |
InChIキー |
NKTQNZHZRDUFDU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=NN=C1Cl)OC2=CC=C(C=C2)NC(=O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


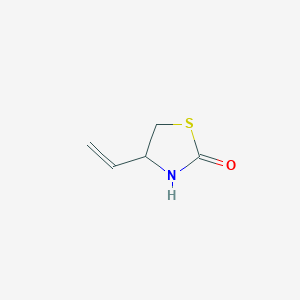
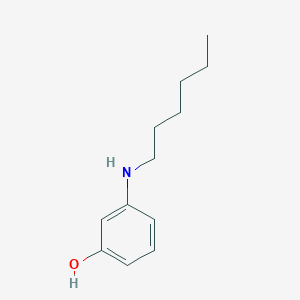
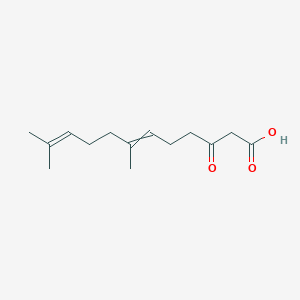
![Phosphonium, [2-[(2-methylpropyl)amino]-2-oxoethyl]triphenyl-, bromide](/img/structure/B14331450.png)

![(Ethane-1,2-diyl)bis[(4-methoxyphenyl)phosphane]](/img/structure/B14331458.png)
![7-fluoro-5H-indeno[1,2-b]pyridin-5-one](/img/structure/B14331465.png)
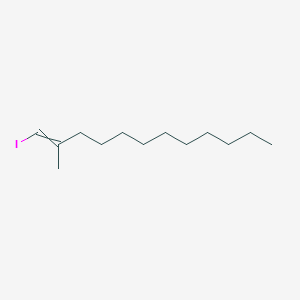
![4-Octylphenyl 4-[4-(2-methylbutoxy)butoxy]benzoate](/img/structure/B14331489.png)
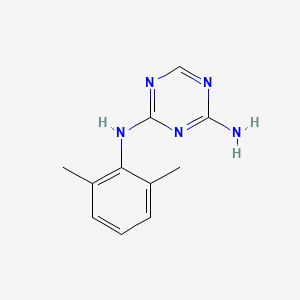
![2-[(Dichlorophosphoryl)oxy]-N,N,N-trimethylethan-1-aminium acetate](/img/structure/B14331494.png)
![1,3-Bis[bis(trimethylsilyl)methyl]-1,1,3,3-tetramethyldisiloxane](/img/structure/B14331505.png)
![N-[4-(benzoylcarbamothioylamino)butylcarbamothioyl]benzamide](/img/structure/B14331512.png)
